molecular formula C30H31N9 B601016 Anastrozole Dimer Impurity CAS No. 1216898-82-6

Anastrozole Dimer Impurity

Cat. No.: B601016
CAS No.: 1216898-82-6
M. Wt: 517.64
InChI Key:
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Description

Anastrozole Dimer Impurity is a specific form of impurity that can occur in the pharmaceutical compound Anastrozole . Anastrozole is a medication primarily used in the treatment and prevention of breast cancer . The dimer impurity occurs when two Anastrozole molecules join together, forming a complex with a molecular formula of C30H31N9 and a molecular weight of 517.63 .

Scientific Research Applications

Characterization and Analysis of Impurities

  • Anastrozole impurities, including dimer impurities, have been characterized using various spectroscopic methods. One study isolated and characterized three impurities in anastrozole, including the dimer impurity, using high-performance liquid chromatography (HPLC), LC-MS/MS, GCMS, and NMR (Hiriyanna & Basavaiah, 2008).
  • Another research focused on the forced decomposition behavior of anastrozole under different stress conditions. It highlighted the identification of degradation products and impurities, contributing to the understanding of anastrozole's stability (Reddy et al., 2009).

Method Development for Impurity Detection

  • A study developed a sensitive HPLC method for simultaneous determination of anastrozole and its impurities. This method helps in the analysis of anastrozole and the detection of its impurities, including dimers (Gomes & García, 2012).

Synthesis Optimization and Impurity Reduction

  • Research has been conducted on the synthesis of anastrozole using phase-transfer catalysts. This method aimed to increase yield and reduce impurity formation, including dimer impurities (Quyen et al., 2015).

Impurity Impact on Drug Stability

  • A study conducted LC-MS/MS and NMR spectroscopy to identify and characterize new degradation products of anastrozole, including its dimer impurities. This research provides insights into the stability and degradation pathways of anastrozole (Sitaram et al., 2011).

Mechanism of Action

Target of Action

Anastrozole Dimer Impurity is the dimerized form of the aromatase inhibitor Anastrozole . Anastrozole’s primary target is the enzyme aromatase . Aromatase is responsible for the conversion of androgens to estrogens in the body . By inhibiting this enzyme, Anastrozole effectively reduces the levels of circulating estrogen .

Mode of Action

Anastrozole, and by extension its dimer impurity, works by competitively binding to the aromatase enzyme . This prevents the enzyme from interacting with its normal substrates, the androgens . As a result, the conversion of androgens to estrogens is inhibited, leading to a decrease in circulating estrogen levels .

Biochemical Pathways

The primary biochemical pathway affected by Anastrozole is the aromatization of androgens to estrogens . This process is crucial in the regulation of estrogen-responsive breast cancer . By inhibiting aromatase, Anastrozole disrupts this pathway, reducing estrogen levels and thereby limiting the growth of estrogen-responsive tumors .

Pharmacokinetics

The pharmacokinetics of Anastrozole involve absorption, distribution, metabolism, and excretion (ADME). Anastrozole is well-absorbed in animals . It is primarily metabolized in the liver, with about 85% of the dose undergoing hepatic metabolism . The clearance of Anastrozole can be altered in patients with hepatic impairment . Renal impairment has a negligible effect on total drug clearance as the renal route is a relatively minor clearance pathway for Anastrozole .

Result of Action

The primary result of Anastrozole’s action is a significant reduction in circulating estrogen levels . This leads to a decrease in the growth of estrogen-responsive breast cancer cells . In postmenopausal women, drugs such as Anastrozole can inhibit aromatization of androgen in vivo by >99%, often decrease circulating estrogens to undetectable levels, and in hormone-dependent breast cancers, reduce tumor proliferation .

Action Environment

The action of Anastrozole can be influenced by environmental factors. For instance, the presence of other medications can affect the metabolism and efficacy of Anastrozole . Additionally, patient-specific factors such as liver function can impact the clearance and overall effectiveness of the drug . An environmental risk assessment of Anastrozole suggested that the use of Anastrozole presents an insignificant risk to the environment .

Biochemical Analysis

Biochemical Properties

Anastrozole Dimer Impurity is a compound with a molecular formula of C30H31N9 and a molecular weight of 517.63 . It is oxidized to hydroxyanastrozole mainly by CYP3A4/5 and glucuronidated to anastrozole glucuronide predominantly by UGT1A4 .

Cellular Effects

Anastrozole, the parent compound, is known to interfere with the production of estrogen in the body, limiting the growth of hormone-sensitive breast tumors .

Molecular Mechanism

Anastrozole, the parent compound, works by inhibiting aromatase in the peripheral tissues, which leads to a decrease in the quantity of estradiol . This decrease in circulating estradiol levels has therapeutic effects in estrogen-dependent breast tumors in postmenopausal women .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. Anastrozole, the parent compound, has been shown to provide near-maximal suppression of serum intratumoural oestrogens to below detectable levels .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. Anastrozole, the parent compound, has been shown to cause pregnancy failure in rabbits at doses equal to or greater than 16 times the recommended human dose on a mg/m2 basis .

Metabolic Pathways

This compound is primarily metabolized in the liver via oxidation and glucuronidation to a number of inactive metabolites, including hydroxyanastrozole (both free and glucuronidated) and anastrozole glucuronide .

Properties

IUPAC Name

2,3-bis[3-(2-cyanopropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N9/c1-28(2,15-31)25-7-22(6-23(8-25)13-38-20-34-18-36-38)12-30(5,17-33)27-10-24(14-39-21-35-19-37-39)9-26(11-27)29(3,4)16-32/h6-11,18-21H,12-14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBTYKNGXUMRQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC(=CC(=C1)CN2C=NC=N2)CC(C)(C#N)C3=CC(=CC(=C3)C(C)(C)C#N)CN4C=NC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216898-82-6
Record name 1,3-Benzenediacetonitrile, alpha1-((3-(1-cyano-1-methylethyl)-5-(1H-1,2,4-triazol-1-ylmethyl)phenyl)methyl)-alpha1,alpha3,alpha3-trimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1216898826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ANASTROZOLE DIMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VKU89D7HT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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